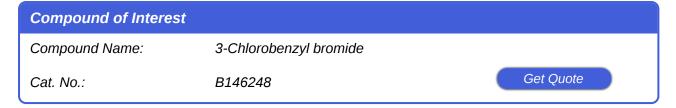


An In-depth Technical Guide to 3-Chlorobenzyl Bromide and its Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzyl bromide** (α -Bromo-3-chlorotoluene), a versatile reagent in organic synthesis with significant applications in medicinal chemistry and drug development. This document details its chemical properties, safety information, key synthetic applications with experimental protocols, and its interaction with biological signaling pathways.

Chemical Identity and Synonyms

3-Chlorobenzyl bromide is an organic halide widely used as a benzylating agent. For clarity and comprehensive literature searching, a list of its common synonyms and chemical identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers for 3-Chlorobenzyl Bromide



Identifier Type	Value	
Systematic Name	1-(Bromomethyl)-3-chlorobenzene	
Common Synonyms	α-Bromo-3-chlorotoluene, m-Chlorobenzyl bromide, alpha-Bromo-m-chlorotoluene	
CAS Number	766-80-3[1][2]	
Molecular Formula	C7H6BrCl[1][2]	
Molecular Weight	205.48 g/mol [1][2]	
InChI Key	LZIYAIRGDHSVED-UHFFFAOYSA-N	
SMILES	C1=CC(=CC(=C1)CBr)Cl	

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Chlorobenzyl bromide** is essential for its safe handling and effective use in experimental setups.

Table 2: Physicochemical Data for 3-Chlorobenzyl Bromide

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	109-110 °C at 12 mmHg	[1]
Melting Point	17.5 °C	[4]
Density	1.565 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.588	[1]
Flash Point	113 °C (235.4 °F) - closed cup	[1]
Solubility	Insoluble in water. Soluble in common organic solvents like dichloromethane and ethanol.	



Safety and Handling

3-Chlorobenzyl bromide is a corrosive and lachrymatory compound that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Table 3: GHS Hazard Information for 3-Chlorobenzyl Bromide

Hazard Class	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	Danger	H314: Causes severe skin burns and eye damage.[5]	
Serious Eye Damage/Eye Irritation	Danger	H318: Causes serious eye damage.	

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines. Keep the container tightly closed.

Key Synthetic Applications and Experimental Protocols

3-Chlorobenzyl bromide is a valuable reagent for introducing the 3-chlorobenzyl moiety into a wide range of molecules. Its primary applications lie in N-alkylation, O-alkylation (Williamson ether synthesis), and S-alkylation reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other biologically active compounds.

Synthesis of Benzyl Thioethers

3-Chlorobenzyl bromide is used in the synthesis of both symmetrical and unsymmetrical benzyl thioethers. These compounds are important intermediates in medicinal chemistry.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Benzyl Thioethers

This protocol is adapted from a robust one-pot procedure that avoids the handling of odorous thiols.



- Materials: 3-Chlorobenzyl bromide, thiourea, sodium hydroxide, a second benzyl halide (e.g., benzyl bromide), methanol, dichloromethane.
- Procedure:
 - In a round-bottom flask, dissolve thiourea (1.1 equivalents) and 3-chlorobenzyl bromide (1.0 equivalent) in methanol.
 - Reflux the mixture for 3-4 hours.
 - Cool the reaction mixture to room temperature and add solid sodium hydroxide (3.0 equivalents).
 - Heat the mixture again to reflux for 2-3 hours.
 - After cooling to room temperature, add the second benzyl halide (0.85 equivalents).
 - Reflux the mixture for 8-16 hours.
 - After the reaction is complete, cool the mixture and partition it between aqueous sodium hydroxide and dichloromethane.
 - Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude thioether.
 - Purify the product by column chromatography if necessary.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. **3-Chlorobenzyl bromide** can be reacted with an alkoxide to form a 3-chlorobenzyl ether.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

- Materials: 3-Chlorobenzyl bromide, an alcohol, a strong base (e.g., sodium hydride), and an aprotic solvent (e.g., THF or DMF).
- Procedure:



- In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the aprotic solvent.
- Cool the solution in an ice bath and slowly add the strong base (e.g., sodium hydride, 1.1 equivalents).
- Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.
- Slowly add **3-chlorobenzyl bromide** (1.0 equivalent) to the reaction mixture.
- Monitor the reaction by thin-layer chromatography (TLC). The reaction may be heated to facilitate completion.
- Once the reaction is complete, carefully guench the reaction with water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting ether by column chromatography.

N-Alkylation of Amines and Heterocycles

3-Chlorobenzyl bromide readily alkylates primary and secondary amines, as well as nitrogen-containing heterocycles like benzimidazoles, to form the corresponding N-(3-chlorobenzyl) derivatives. This reaction is crucial in the synthesis of many biologically active compounds. A notable example is its use as a starting reagent in the synthesis of 1-(3-chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole dihydrochloride, an analog of the antihistamine clemizole.[6]

Experimental Protocol: N-Alkylation of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

This general protocol is based on standard N-alkylation procedures for benzimidazoles.

 Materials: 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole, 3-chlorobenzyl bromide, a base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., DMF or acetonitrile).



• Procedure:

- To a solution of 2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (1.0 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add **3-chlorobenzyl bromide** (1.1 equivalents) dropwise to the reaction mixture.
- Continue stirring at room temperature or heat as necessary, monitoring the reaction progress by TLC.
- Upon completion, pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Biological Significance and Signaling Pathway Involvement

Derivatives of **3-chlorobenzyl bromide** have shown significant biological activity, highlighting the importance of the 3-chlorobenzyl moiety in drug design. A key example is the inhibition of diacylglycerol lipase (DAGL), a critical enzyme in the endocannabinoid signaling pathway.

Inhibition of Diacylglycerol Lipase (DAGL)

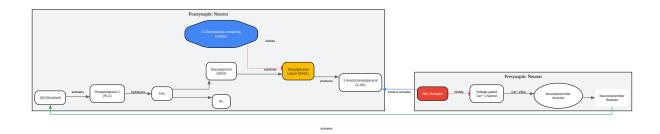
N-benzylic substituted glycine sulfonamides containing a 3-chlorobenzyl group have been identified as reversible inhibitors of diacylglycerol lipase (DAGL).[7] DAGL is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][8] 2-AG is a major endogenous ligand for the cannabinoid receptors CB1 and CB2, which are key players in modulating neurotransmission.[1][8]



Inhibition of DAGL by a 3-chlorobenzyl-containing compound leads to a decrease in the production of 2-AG.[9] This reduction in 2-AG levels subsequently diminishes the activation of presynaptic CB1 receptors, which would normally inhibit neurotransmitter release.[5][8] The downstream effects of DAGL inhibition can include alterations in synaptic plasticity, pain perception, and inflammatory responses.[1][10]

Endocannabinoid Signaling Pathway

The following diagram illustrates the endocannabinoid signaling pathway and the point of intervention by a 3-chlorobenzyl-containing DAGL inhibitor.



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Caption: Endocannabinoid signaling pathway showing DAGL inhibition.



Conclusion

3-Chlorobenzyl bromide and its synonyms are indispensable reagents in modern organic and medicinal chemistry. Their utility in constructing complex molecular architectures, particularly those with therapeutic potential, is well-established. The discovery of 3-chlorobenzyl-containing compounds as inhibitors of key enzymes in signaling pathways, such as DAGL in the endocannabinoid system, underscores the continued importance of this chemical entity in drug discovery and development. This guide provides a foundational resource for researchers working with this versatile compound, enabling safer handling, effective application in synthesis, and a deeper understanding of its biological implications.

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